Physicochemical Property Differentiation: cLogP and Topological Polar Surface Area (tPSA) Comparison
Computationally predicted cLogP values distinguish the target compound from its closest regioisomer. 4-(Azetidin-1-yl)-2-(trifluoromethyl)aniline has a predicted cLogP of approximately 2.55 and a topological polar surface area (tPSA) of approximately 29.5 Ų, calculated using the XLogP3 algorithm and standard fragment-based tPSA methods [1]. In comparison, 2-(azetidin-1-yl)-5-(trifluoromethyl)aniline exhibits a marginally lower cLogP of approximately 2.47 and an identical tPSA [1]. While the absolute difference is small, the trend is consistent with the ortho-CF₃/para-azetidine substitution pattern creating a marginally more lipophilic environment than the meta-CF₃/ortho-azetidine pattern. For procurement decisions in CNS drug discovery programs where blood-brain barrier penetration is governed by optimal cLogP ranges (typically 1.5–3.5), this difference may influence scaffold prioritization [2].
| Evidence Dimension | Predicted lipophilicity (cLogP) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | cLogP ≈ 2.55; tPSA ≈ 29.5 Ų |
| Comparator Or Baseline | 2-(Azetidin-1-yl)-5-(trifluoromethyl)aniline: cLogP ≈ 2.47; tPSA ≈ 29.5 Ų |
| Quantified Difference | ΔcLogP ≈ +0.08 (target more lipophilic); ΔtPSA = 0 Ų |
| Conditions | In silico prediction using XLogP3 and Ertl tPSA methods; calculated for the neutral form of each compound |
Why This Matters
Even marginal cLogP differences influence lead optimization in CNS programs, where a 0.1 log unit shift can impact predicted blood-brain barrier permeability and off-target binding profiles.
- [1] PubChem Compound Summary. Physicochemical property predictions (XLogP3, tPSA) for 4-(azetidin-1-yl)-2-(trifluoromethyl)aniline and 2-(azetidin-1-yl)-5-(trifluoromethyl)aniline. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-25). View Source
- [2] Pajouhesh, H.; Lenz, G. R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2 (4), 541–553. https://doi.org/10.1602/neurorx.2.4.541. View Source
